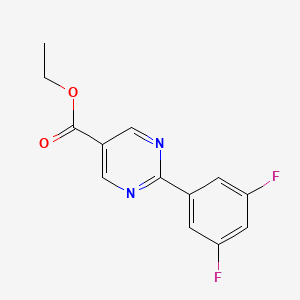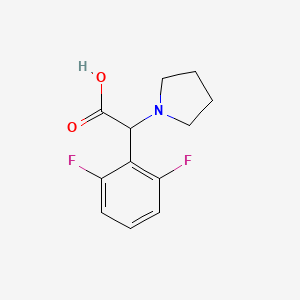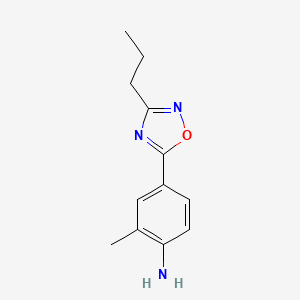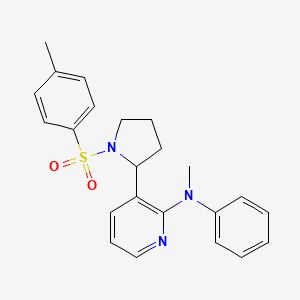
2-(Piperazin-1-yl)-2-(m-tolyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Piperazin-1-yl)-2-(m-tolyl)acetic acid is an organic compound that features a piperazine ring and a tolyl group attached to an acetic acid moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)-2-(m-tolyl)acetic acid typically involves the following steps:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.
Attachment of the Tolyl Group: This step might involve Friedel-Crafts alkylation or acylation reactions.
Introduction of the Acetic Acid Moiety: This can be done through carboxylation reactions or by using acetic acid derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tolyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions could target the piperazine ring or the tolyl group, potentially forming amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tolyl group might yield benzoic acid derivatives, while reduction of the piperazine ring could produce secondary amines.
Wissenschaftliche Forschungsanwendungen
2-(Piperazin-1-yl)-2-(m-tolyl)acetic acid may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 2-(Piperazin-1-yl)-2-(m-tolyl)acetic acid would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The piperazine ring can mimic natural substrates or inhibitors, while the tolyl group can enhance binding affinity through hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Piperazin-1-yl)-2-phenylacetic acid: Similar structure but with a phenyl group instead of a tolyl group.
2-(Piperazin-1-yl)-2-(p-tolyl)acetic acid: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
2-(Piperazin-1-yl)-2-(o-tolyl)acetic acid: Similar structure but with an ortho-tolyl group instead of a meta-tolyl group.
Uniqueness
2-(Piperazin-1-yl)-2-(m-tolyl)acetic acid is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity. The meta position may result in different steric and electronic effects compared to the ortho or para positions, potentially leading to unique interactions with biological targets.
Eigenschaften
Molekularformel |
C13H18N2O2 |
|---|---|
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
2-(3-methylphenyl)-2-piperazin-1-ylacetic acid |
InChI |
InChI=1S/C13H18N2O2/c1-10-3-2-4-11(9-10)12(13(16)17)15-7-5-14-6-8-15/h2-4,9,12,14H,5-8H2,1H3,(H,16,17) |
InChI-Schlüssel |
ISEGSJJRMOQSAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C(C(=O)O)N2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(Difluoromethoxy)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11813444.png)



![3-Phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B11813482.png)





